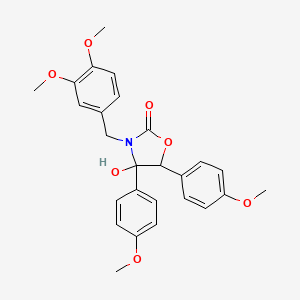
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one
説明
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one, also known as DM-HO-1, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications.
作用機序
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one exerts its therapeutic effects through multiple mechanisms of action. In cancer research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one reduces inflammation by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurodegenerative disease research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one protects neurons from oxidative stress by upregulating antioxidant enzymes such as heme oxygenase-1.
Biochemical and Physiological Effects
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to have various biochemical and physiological effects. In cancer research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been found to inhibit the activity of oncogenic proteins such as Akt and ERK. In inflammation research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one reduces the production of reactive oxygen species and inhibits the activation of nuclear factor-κB. In neurodegenerative disease research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one increases the expression of brain-derived neurotrophic factor and improves synaptic plasticity.
実験室実験の利点と制限
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one also has some limitations, such as its high cost and limited availability.
将来の方向性
For 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one research include investigating its potential as a chemotherapeutic agent, anti-inflammatory drug, and neuroprotective agent, as well as optimizing its pharmacokinetics and pharmacodynamics.
科学的研究の応用
3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 3-(3,4-dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7/c1-30-20-10-6-18(7-11-20)24-26(29,19-8-12-21(31-2)13-9-19)27(25(28)34-24)16-17-5-14-22(32-3)23(15-17)33-4/h5-15,24,29H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTEFNQVJEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(N(C(=O)O2)CC3=CC(=C(C=C3)OC)OC)(C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzyl)-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-nitrophenyl)-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4306646.png)
![2-amino-4-(2-methoxyphenyl)-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306657.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306664.png)
![2-amino-4-(2,4-dichlorophenyl)-1-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306672.png)
![2-amino-7,7-dimethyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306676.png)
![2-amino-1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306682.png)
![2-amino-1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306685.png)

![ethyl 2-({[4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4306698.png)
![methyl 2-({[2,7,7-trimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4306705.png)
![ethyl 2-[({2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4306709.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B4306714.png)
![ethyl 2-({[4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4306717.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B4306732.png)